[3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that features a unique structure combining a dimethylamino group, a propyl chain, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine can be achieved through a multi-step process:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Alkylation of the pyrazole ring: The pyrazole ring is then alkylated using a suitable alkyl halide, such as 1-bromopropane, in the presence of a base like potassium carbonate.
Attachment of the dimethylamino group: The final step involves the reaction of the alkylated pyrazole with 3-(dimethylamino)propyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring or the dimethylamino group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propyl chain, where halogenation or other substitutions can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Reduced derivatives of the pyrazole ring or dimethylamino group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features allow for the design of molecules with specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In industry, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of [3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
[3-(dimethylamino)propyl][(3-methyl-1H-pyrazol-5-yl)methyl]amine: Lacks the propyl group on the pyrazole ring.
[3-(dimethylamino)propyl][(3-methyl-1-ethyl-1H-pyrazol-5-yl)methyl]amine: Contains an ethyl group instead of a propyl group on the pyrazole ring.
[3-(dimethylamino)propyl][(3-methyl-1-isopropyl-1H-pyrazol-5-yl)methyl]amine: Contains an isopropyl group instead of a propyl group on the pyrazole ring.
Uniqueness
The uniqueness of [3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine lies in its specific combination of functional groups and structural features
Properties
Molecular Formula |
C13H26N4 |
---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C13H26N4/c1-5-8-17-13(10-12(2)15-17)11-14-7-6-9-16(3)4/h10,14H,5-9,11H2,1-4H3 |
InChI Key |
MOBIJJJKZJBMMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C)CNCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.